10-Dodecenoic acid, 9-hydroxy-12-oxo-, (10E)-

Description

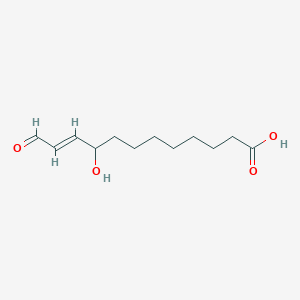

Chemical Structure and Identification 10-Dodecenoic acid, 9-hydroxy-12-oxo-, (10E)- (CAS: 65410-38-0), also known as 12-oxo-10(E)-dodecenoic acid or traumatin, is a 12-carbon fatty acid derivative featuring:

- A hydroxyl group (-OH) at position 7.

- A keto group (-C=O) at position 12.

- A trans (E)-configured double bond between C10 and C11 .

Sources and Biological Significance

Traumatin is recognized as a plant wound hormone, initiating tissue repair mechanisms in response to physical damage . It is enzymatically synthesized via hydroperoxide lyase (CYP74C44) in organisms such as the bat Sturnira hondurensis, where it forms part of lipid peroxidation pathways .

Properties

CAS No. |

74886-18-3 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

(E)-9-hydroxy-12-oxododec-10-enoic acid |

InChI |

InChI=1S/C12H20O4/c13-10-6-8-11(14)7-4-2-1-3-5-9-12(15)16/h6,8,10-11,14H,1-5,7,9H2,(H,15,16)/b8-6+ |

InChI Key |

ADPDWAFVBDMZSV-SOFGYWHQSA-N |

Isomeric SMILES |

C(CCCC(/C=C/C=O)O)CCCC(=O)O |

Canonical SMILES |

C(CCCC(C=CC=O)O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Enzymatic Synthesis from Fatty Acid Precursors

The primary and most reliable method for preparing 10-Dodecenoic acid, 9-hydroxy-12-oxo-, (10E)- is through enzymatic conversion of polyunsaturated fatty acid hydroperoxides, specifically 13S-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE). This process mimics natural biosynthetic pathways in plants and involves two key enzymatic steps:

- Lipoxygenase (LOX) catalysis: Incorporation of molecular oxygen into linoleic acid to form 13S-HPODE.

- Hydroperoxide lyase (HPL) catalysis: Cleavage of 13S-HPODE to yield 10-Dodecenoic acid derivatives including 9-hydroxy-12-oxo-10(E)-dodecenoic acid.

Enzymatic Preparation Protocol

| Step | Description |

|---|---|

| Source of enzymes | Soybean and alfalfa seedlings for LOX and HPL; recombinant enzymes from Capsicum annuum or papaya also used |

| Enzyme extraction | Seeds germinated, homogenized in phosphate buffer (pH 6-7.5), centrifuged to obtain enzyme preparations |

| Reaction conditions | pH 6.0–7.5, temperature 20–25°C, presence of 13S-HPODE substrate |

| Reaction time | Typically 10 seconds to a few minutes for conversion; longer times may lead to isomerization |

| Product isolation | Extraction with organic solvents (e.g., methyl tert-butyl ether), followed by chromatographic purification (HPLC) |

This enzymatic cascade can be enhanced by using purified or recombinant enzymes. For example, a truncated hydroperoxide lyase from papaya (HPL CP-N) expressed in E. coli showed improved catalytic efficiency, converting 1 mM 13S-HPODE to 12-oxo-9(Z)-dodecenoic acid with 90% yield in 10 seconds. The 10(E)-isomer (traumatin) forms slowly via non-enzymatic isomerization under these conditions.

Enzyme Cascade Starting from Natural Oils

A multi-step enzymatic cascade has been developed to synthesize 10-Dodecenoic acid derivatives starting from natural oils such as safflower oil:

- Step 1: Lipase from Pseudomonas fluorescens hydrolyzes triglycerides to release free fatty acids.

- Step 2: Soybean lipoxygenase (LOX-1) oxygenates linoleic acid to 13S-HPODE.

- Step 3: Hydroperoxide lyase (HPL CP-N) cleaves 13S-HPODE to produce 12-oxo-9(Z)-dodecenoic acid, which can isomerize to the 10(E) isomer.

This cascade yields approximately 43% of the target compound after rapid extraction post-reaction.

Analytical and Purification Techniques

To confirm the structure and purity of 10-Dodecenoic acid, 9-hydroxy-12-oxo-, (10E)-, the following analytical methods are employed:

Summary Table of Preparation Methods

Research Findings and Notes

- The enzymatic synthesis route is favored due to regio- and stereospecificity, mild reaction conditions, and environmental compatibility.

- Non-enzymatic isomerization from the 9(Z) to 10(E) isomer (traumatin) occurs slowly and can be controlled by reaction time and temperature.

- Industrial-scale production is currently limited; most synthesis is performed in research laboratories.

- Advances in recombinant enzyme technology have improved yields and enzyme stability, enabling potential scale-up.

- Analytical methods such as GC-MS and HPLC are critical for confirming product identity and purity, especially to distinguish isomers.

This comprehensive review of preparation methods for 10-Dodecenoic acid, 9-hydroxy-12-oxo-, (10E)- highlights enzymatic synthesis as the principal approach, supported by detailed enzymology, reaction conditions, and analytical validation. The enzymatic cascade starting from natural oils represents a promising route for sustainable production, while recombinant enzyme expression enhances catalytic efficiency for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxytraumatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can participate in substitution reactions under mild conditions.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 9-Hydroxytraumatin .

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the potential of fatty acids and their derivatives, including 10-Dodecenoic acid, as antifungal agents. Research indicates that hydroxy unsaturated fatty acids exhibit significant antifungal activity against various pathogens, making them viable candidates for agricultural applications.

Case Study: Antifungal Activity

A study tested multiple natural oxylipins against plant pathogenic microorganisms. Among them, 10-Dodecenoic acid demonstrated effective growth inhibition against several fungi, particularly those responsible for crop diseases:

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| 10-Dodecenoic Acid | Phomopsis spp. | 50% |

| Other Oxylipins | Various | ~50% |

These results suggest that the compound could be utilized in developing natural fungicides to protect crops from fungal infections .

The compound has been studied for its biological activities, particularly its role in plant stress responses and signaling pathways. It acts as a signaling molecule in plants, influencing various physiological processes.

Case Study: Plant Stress Responses

In a controlled experiment, the application of 10-Dodecenoic acid on stressed plants led to enhanced resistance against environmental stressors. The compound's role in signaling was confirmed through:

- Increased expression of stress-related genes.

- Enhanced production of protective metabolites.

This suggests that the compound could be used to improve plant resilience in agriculture .

Industrial Applications

Due to its unique chemical structure and properties, 10-Dodecenoic acid is also explored for industrial applications, particularly in the formulation of surfactants and emulsifiers.

Data Table: Industrial Applications

| Application | Description |

|---|---|

| Surfactants | Used in personal care products for improved texture and stability. |

| Emulsifiers | Functions as a stabilizer in food products and cosmetics. |

These applications leverage the compound's ability to enhance product performance while maintaining safety standards .

Research and Development

The ongoing research into the synthesis and modification of 10-Dodecenoic acid aims to enhance its efficacy and broaden its application spectrum. Studies are focusing on:

- Synthesis of derivatives with improved antifungal properties.

- Investigation of its mechanisms of action at the molecular level.

Case Study: Synthesis of Derivatives

Researchers have synthesized various derivatives of 10-Dodecenoic acid to evaluate their biological activities. Initial findings indicate that some derivatives exhibit enhanced antifungal activity compared to the parent compound.

Mechanism of Action

9-Hydroxytraumatin exerts its effects through the lipoxygenase pathway. It is formed by the enzymatic conversion of 13S-hydroperoxy-9Z,11E-octadecadienoic acid. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism. The pathway involves the cleavage of hydroperoxides and the formation of aldehydes and hydroxylated fatty acids .

Comparison with Similar Compounds

Structural Isomers and Analogues with 12-Carbon Chains

Key Differences :

- Functional Groups : The presence of a keto (12-oxo) vs. hydroxyl (12-OH) group alters reactivity. For instance, 12-oxo derivatives are more electrophilic, influencing their role in signaling .

- Double Bond Geometry : The 10E configuration in traumatin enhances membrane permeability compared to 9Z isomers, critical for systemic wound signaling in plants .

Longer-Chain Analogues (18-Carbon Derivatives)

Key Differences :

- Chain Length : 18-carbon compounds exhibit higher hydrophobicity, affecting their interaction with cellular receptors. For example, 9-oxo-ODAs from eggplants inhibit cancer cell growth via CDK regulation , whereas traumatin (12C) functions in localized plant signaling.

- Functional Group Position : The 9-oxo group in 18-carbon derivatives enhances antitumor activity compared to 9-hydroxy analogues, which show anti-inflammatory effects .

Analytical and Spectroscopic Comparisons

GC-MS Data :

NMR Signatures :

- The 10E double bond in traumatin generates characteristic coupling constants (J = 15–16 Hz) in $^1$H-NMR, unlike 9Z isomers (J = 10–12 Hz) .

Biological Activity

10-Dodecenoic acid, 9-hydroxy-12-oxo-, (10E)-, also known as 9-OH-traumatin, is a fatty acid derivative that has garnered attention for its potential biological activities. This article examines its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in various fields such as agriculture and medicine.

Molecular Characteristics:

| Property | Details |

|---|---|

| CAS Number | 74886-18-3 |

| Molecular Formula | C12H22O3 |

| Molecular Weight | 214.31 g/mol |

| IUPAC Name | (10E)-dodec-10-enoic acid, 9-hydroxy-12-oxo- |

| Canonical SMILES | CCCCCCC=CC(=O)C(C)O |

-

Enzymatic Pathways:

- The compound is involved in the lipoxygenase pathway, where it is produced from the enzymatic oxidation of fatty acids. Specifically, it is synthesized through the action of lipoxygenases (LOX), which catalyze the incorporation of molecular oxygen into polyunsaturated fatty acids, leading to the formation of hydroperoxides that are further processed into various biologically active compounds .

- Plant Defense Responses:

- Antimicrobial Activity:

Case Studies and Research Findings

- Agricultural Applications:

-

Therapeutic Potential:

- Investigations into its anti-inflammatory properties revealed that 10-dodecenoic acid could modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Comparative Studies:

Summary of Findings

The biological activity of 10-dodecenoic acid, 9-hydroxy-12-oxo-, (10E)- is multifaceted, encompassing roles in plant defense mechanisms and potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. The compound's synthesis through enzymatic pathways highlights its significance in biochemical processes.

Q & A

Q. What experimental methodologies are recommended for synthesizing 10-Dodecenoic acid, 9-hydroxy-12-oxo-, (10E)-?

Synthesis of this compound can be achieved via enzymatic oxidation of precursor fatty acids. For example, guava lyase (a lipoxygenase) reacts with 13(S)-hydroperoxylinolenic acid to form 12-oxo-dodecenoic acid isomers, which can be further modified to introduce the 9-hydroxy group . Key steps include:

- Enzymatic catalysis : Use purified enzymes under controlled pH (6.5–7.5) and temperature (20–25°C).

- Isomer resolution : Separate intermediates using normal-phase HPLC to isolate the 10E configuration .

- Derivatization : Convert intermediates to methyl ester methoxime derivatives for structural stabilization before analysis .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

- GC-MS : Analyze methyl ester derivatives to confirm the double bond position (10E) and functional groups (9-hydroxy, 12-oxo). Electron impact mass spectra provide fragmentation patterns characteristic of α,β-unsaturated ketones .

- HPLC : Use reversed-phase or normal-phase chromatography with UV detection (210–235 nm) to assess purity. For example, dissolve 10 mg in methanol and compare peak areas of sample and standard solutions to quantify impurities .

- NMR : ¹H and ¹³C NMR spectra validate stereochemistry, particularly the E-configuration of the 10,12-dienoic system .

Q. What storage conditions are critical for maintaining compound stability?

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photoisomerization .

- Container integrity : Keep containers tightly sealed under inert gas (e.g., argon) to minimize oxidation .

- Solvent compatibility : Dissolve in methanol or ethanol (≥99% purity) to avoid hydrolysis; avoid aqueous buffers unless immediately used .

Advanced Research Questions

Q. How can researchers resolve and characterize isomers formed during synthesis or sample workup?

Isomerization (e.g., 9Z to 10E) is common during synthesis. To address this:

- Chromatographic separation : Use normal-phase HPLC with a silica column (e.g., 5 µm particle size) and hexane/isopropanol (95:5 v/v) mobile phase to resolve geometric isomers .

- Derivatization strategies : Convert isomers to methoxime or pentafluorobenzyl ester derivatives to enhance chromatographic resolution and MS sensitivity .

- Spectral libraries : Compare GC-MS spectra with authenticated standards (e.g., PubChem data ) to assign configurations.

Q. How should discrepancies in HPLC purity assessments be addressed?

Discrepancies often arise from column aging, mobile phase variability, or detector sensitivity. To mitigate:

- System suitability tests : Run standards (e.g., 10-hydroxy-2-(E)-decenoic acid ) before sample analysis to verify retention time reproducibility.

- Peak integration : Use threshold-based algorithms (e.g., baseline subtraction) to distinguish impurities from solvent artifacts .

- Cross-validation : Confirm purity via complementary methods like GC-MS or capillary electrophoresis .

Q. How does the compound’s chemical stability impact experimental reproducibility in biological assays?

- Degradation pathways : The α,β-unsaturated ketone group is prone to Michael addition reactions with thiols (e.g., glutathione), altering bioactivity. Pre-incubate the compound with assay buffers to quantify degradation rates .

- Handling protocols : Use fresh solutions prepared under nitrogen atmosphere for cell-based studies. Monitor pH (neutral conditions preferred) to avoid keto-enol tautomerism .

- Quality control : Implement batch-specific LC-MS profiling to correlate biological activity with chemical stability .

Methodological Considerations

- Isomerization controls : Include synthetic analogs (e.g., 10Z isomer) as negative controls in bioactivity studies .

- Data validation : Cross-reference spectral data with databases like HMDB or ChemSpider to confirm assignments .

- Ethical compliance : Adhere to OSHA HCS guidelines for handling flammable liquids (Category 2) and skin/eye irritants (Category 2A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.